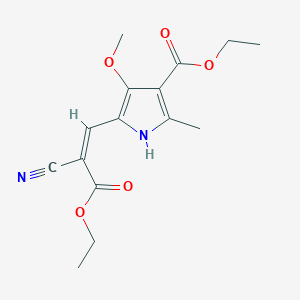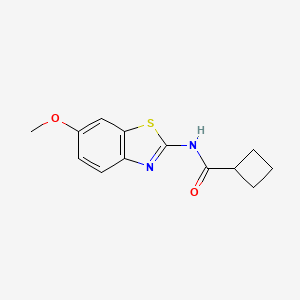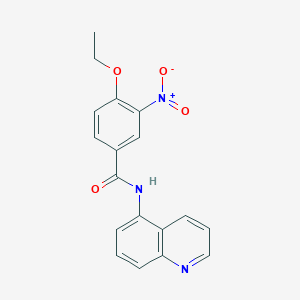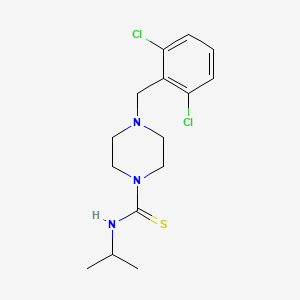![molecular formula C15H15NOS B5833167 2-methyl-N-[2-(methylthio)phenyl]benzamide CAS No. 708220-13-7](/img/structure/B5833167.png)
2-methyl-N-[2-(methylthio)phenyl]benzamide
Descripción general
Descripción
2-methyl-N-[2-(methylthio)phenyl]benzamide is a useful research compound. Its molecular formula is C15H15NOS and its molecular weight is 257.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.08743528 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as 30.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has indicated that derivatives of benzamides, including compounds similar to 2-methyl-N-[2-(methylthio)phenyl]benzamide, show significant antimicrobial properties. Acylthiourea derivatives, a class to which these compounds belong, have been tested and found to be active against a range of bacterial and fungal strains. Specifically, these compounds are effective against Gram-positive and Gram-negative bacteria as well as fungi, showcasing their broad-spectrum antimicrobial capabilities. The antimicrobial activity varies depending on the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen. This highlights the potential of these compounds in developing novel antimicrobial agents with a wide range of applications in treating various infectious diseases (Limban et al., 2011).
Anticancer Activity
Benzamide derivatives have also been recognized for their potential in cancer treatment. A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activities, with some showing even higher efficacy than the reference drugs used in the studies. This indicates the promise of benzamide derivatives, including those similar to this compound, in developing effective cancer therapies (Ravinaik et al., 2021).
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives have been a subject of interest in scientific research. These compounds have been synthesized and fully characterized using various spectroscopic techniques, including elemental analysis, X-ray crystallography, infrared, UV-Vis, and nuclear magnetic resonance. The detailed study of these compounds' molecular structures provides valuable insights into their physical and chemical properties, which is essential for their potential applications in different fields. For instance, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was characterized and found to exhibit antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).
Propiedades
IUPAC Name |
2-methyl-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-7-3-4-8-12(11)15(17)16-13-9-5-6-10-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWBTEQOOYAVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358954 | |
| Record name | STK238931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708220-13-7 | |
| Record name | STK238931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5833092.png)
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B5833124.png)

![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5833136.png)

![2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)

